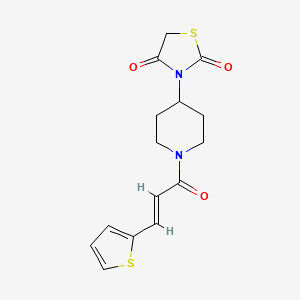

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

Vue d'ensemble

Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a thiophene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiazolidine with an appropriate acylating agent under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolidine-2,4-dione intermediate.

Attachment of the Thiophene Moiety: The thiophene ring is often introduced via a Heck reaction, where a thiophene derivative is coupled with an acrylate intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylate moiety can be reduced to form saturated derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated derivatives of the acrylate moiety.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione exhibit significant anticancer activity. The thiophene group is known to enhance the compound's ability to induce apoptosis in cancer cells.

Case Study : A study demonstrated that derivatives containing thiophene significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting potential therapeutic applications in oncology .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Induces apoptosis |

| Sorafenib (reference drug) | HeLa | 7.91 | Inhibits proliferation |

Antidiabetic Effects

Thiazolidine derivatives are recognized for their hypoglycemic effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation improves insulin sensitivity and glucose metabolism.

Research Insight : Studies have shown that thiazolidine derivatives can lower blood glucose levels and improve insulin resistance, making them candidates for managing type 2 diabetes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies indicate that changes to the thiophene ring can significantly affect potency against different targets, such as cancer cells or diabetic conditions.

Mécanisme D'action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes or receptors that are critical for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidinediones: Compounds with a thiazolidine-2,4-dione core, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

Piperidine Derivatives: Compounds containing a piperidine ring, such as piperine, which is found in black pepper and has various biological activities.

Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid, which is used in organic synthesis.

Uniqueness

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties

Activité Biologique

The compound (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a well-known pharmacophore in medicinal chemistry. TZDs are characterized by their five-membered ring structure containing sulfur and nitrogen, which contributes to their diverse biological activities, including antidiabetic, antimicrobial, and antioxidant properties. This article explores the biological activity of the specified compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Thiazolidine derivatives, including the compound , primarily exert their biological effects through the following mechanisms:

- PPAR-γ Activation : TZDs are recognized for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for regulating glucose metabolism and insulin sensitivity. Activation of PPAR-γ leads to enhanced glucose uptake and lipid metabolism in adipose tissues, making TZDs effective in managing type 2 diabetes .

- Antimicrobial Activity : The thiazolidine scaffold has shown promising antimicrobial properties. Compounds within this class can inhibit bacterial growth by targeting essential enzymes such as Mur ligases, which are involved in bacterial cell wall synthesis .

- Antioxidant Properties : TZD derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases .

Antidiabetic Activity

The antidiabetic potential of TZD derivatives has been extensively studied. For instance, a comparative analysis was conducted on several thiazolidinedione derivatives to evaluate their effectiveness against standard drugs like pioglitazone. The results indicated that certain derivatives exhibited superior hypoglycemic effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiazolidinedione derivatives found that many exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 16 μg/mL for the most active compounds.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound C | 4 | Staphylococcus aureus |

| Compound D | 8 | Streptococcus pneumoniae |

| Compound E | 16 | Bacillus subtilis |

Case Studies

Several case studies highlight the biological activity of thiazolidinedione derivatives:

- Study on Antidiabetic Effects : A recent investigation involving a series of synthesized TZD derivatives demonstrated that modifications at the 5-position significantly enhanced PPAR-γ activation and resulted in improved insulin sensitivity in diabetic models .

- Antimicrobial Efficacy : Another study focused on a novel series of thiazolidinediones that were tested against multiple pathogens. Results showed that compounds with specific substitutions exhibited potent antimicrobial activity, particularly against resistant strains of bacteria .

- Antioxidant Activity Assessment : Research utilizing DPPH and ABTS assays confirmed that certain thiazolidinedione derivatives possess strong antioxidant capabilities, which could be leveraged for therapeutic applications in oxidative stress-related conditions .

Propriétés

IUPAC Name |

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-13(4-3-12-2-1-9-21-12)16-7-5-11(6-8-16)17-14(19)10-22-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQACYXLBUCORF-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.